

# Spectroscopic Profile of 5-Ethylpyridin-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Ethylpyridin-2-ol

Cat. No.: B1342688

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **5-Ethylpyridin-2-ol** (CAS 53428-03-8), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for **5-Ethylpyridin-2-ol**, this guide presents predicted data based on established spectroscopic principles and analysis of the closely related analogue, 5-methylpyridin-2-ol. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

## Chemical Structure and Properties

- IUPAC Name: 5-ethylpyridin-2(1H)-one
- Synonyms: 5-Ethyl-2-pyridinol[1]
- CAS Number: 53428-03-8[1]
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>NO[1]
- Molecular Weight: 123.15 g/mol [1]

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **5-Ethylpyridin-2-ol**. These values are derived from established correlation tables and comparison with structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **5-Ethylpyridin-2-ol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.15	Triplet	3H	-CH <sub>2</sub> CH <sub>3</sub>
~2.45	Quartet	2H	-CH <sub>2</sub> CH <sub>3</sub>
~6.10	Doublet	1H	H-3
~7.20	Doublet of Doublets	1H	H-4
~7.40	Doublet	1H	H-6
~11.5 (broad)	Singlet	1H	N-H (pyridone tautomer)
~12.5 (broad)	Singlet	1H	O-H (pyridinol tautomer)

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Ethylpyridin-2-ol**

Chemical Shift ( $\delta$ , ppm)	Assignment
~12	-CH <sub>2</sub> CH <sub>3</sub>
~25	-CH <sub>2</sub> CH <sub>3</sub>
~105	C-3
~130	C-5
~138	C-4
~140	C-6
~165	C-2 (C=O)

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm).

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **5-Ethylpyridin-2-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2970-2850	Medium-Strong	C-H stretch (aliphatic)
~1660	Strong	C=O stretch (pyridone tautomer)
~1600, ~1550	Medium-Strong	C=C and C=N ring stretching
~1250	Medium	C-O stretch (pyridinol tautomer)
3400-3200 (broad)	Medium-Strong	O-H and N-H stretch

Sample preparation: KBr pellet or ATR.

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **5-Ethylpyridin-2-ol**

m/z	Relative Intensity	Assignment
123	High	[M] <sup>+</sup> (Molecular Ion)
108	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
94	Medium	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
78	Medium	Pyridine ring fragment

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

### NMR Spectroscopy

A sample of **5-Ethylpyridin-2-ol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 300 MHz or higher field spectrometer. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used.

### IR Spectroscopy

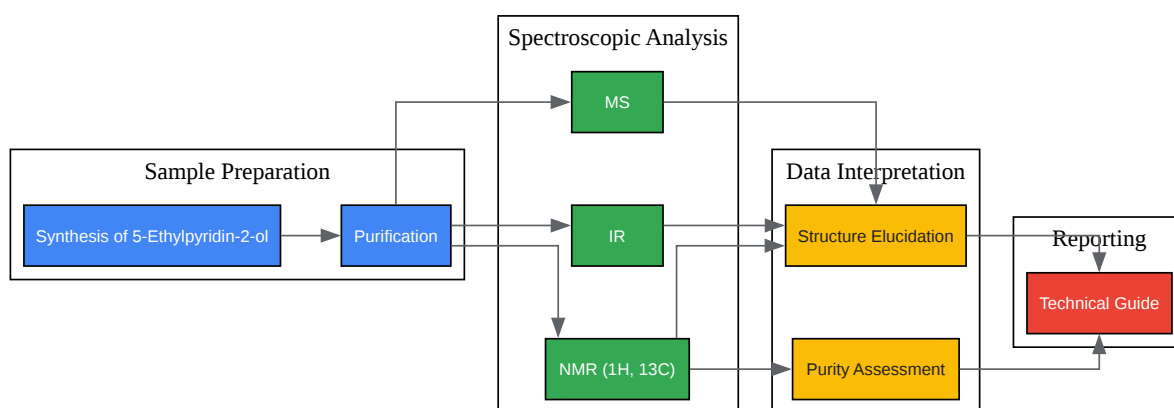
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of **5-Ethylpyridin-2-ol** is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-Ethylpyridin-2-ol**.



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### *Workflow for Spectroscopic Characterization*

This guide provides a foundational set of spectroscopic data and protocols for researchers working with **5-Ethylpyridin-2-ol**. It is recommended that experimental data be acquired to confirm these predictions for any critical applications.

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## References

- 1. scbt.com [scbt.com]
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